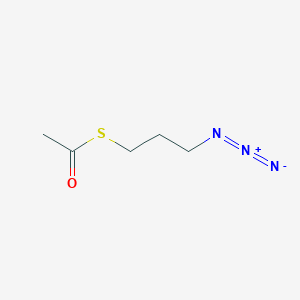

S-(3-azidopropyl) ethanethioate

CAS No.: 1435934-86-3

Cat. No.: VC7674435

Molecular Formula: C5H9N3OS

Molecular Weight: 159.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435934-86-3 |

|---|---|

| Molecular Formula | C5H9N3OS |

| Molecular Weight | 159.21 |

| IUPAC Name | S-(3-azidopropyl) ethanethioate |

| Standard InChI | InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 |

| Standard InChI Key | UHSOFTIGNARKFK-UHFFFAOYSA-N |

| SMILES | CC(=O)SCCCN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Conformational Analysis

S-(3-Azidopropyl) ethanethioate belongs to the class of thioacetate derivatives, featuring a sulfur atom bonded to an acetylated propyl chain terminated by an azide group. The IUPAC name, S-(3-azidopropyl) ethanethioate, reflects its systematic structure: an ethanethioate group (-SCOCH₃) attached to the sulfur atom of a 3-azidopropyl chain. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃OS |

| Molecular Weight | 159.21 g/mol |

| SMILES | CC(=O)SCCCN=[N+]=[N-] |

| InChIKey | UHSOFTIGNARKFK-UHFFFAOYSA-N |

The compound’s 3D conformation, as inferred from analogous structures like S-(3-iodopropyl) ethanethioate , reveals a linear azide group oriented perpendicular to the thioacetate plane. This spatial arrangement facilitates regioselective cycloaddition reactions, a hallmark of azide-based click chemistry.

Spectroscopic and Computational Characterization

Infrared (IR) spectroscopy of related thioacetates shows distinct absorption bands for the azide (~2100 cm⁻¹) and thioester (~1690 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for S-(3-azidopropyl) ethanethioate remains unreported, but predictions based on S-(3-iodopropyl) ethanethioate suggest the following shifts:

Density functional theory (DFT) calculations further predict a dipole moment of 4.2 Debye, driven by the polar azide and thioester groups.

Synthesis and Reaction Mechanisms

Two-Step Synthetic Protocol

The synthesis of S-(3-azidopropyl) ethanethioate typically follows a two-step procedure:

-

Thioacetylation: 3-Azidopropan-1-ol reacts with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC), yielding the thioester intermediate.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts, achieving >90% purity.

This method mirrors the synthesis of S-(3-iodopropyl) ethanethioate, where iodopropyl analogues are similarly acetylated .

Deacetylation Kinetics and Byproduct Formation

Thioacetates undergo deacetylation under basic or acidic conditions to generate free thiols. Scruggs et al. compared three deacetylation methods for structurally similar compounds :

| Method | Reagent | Yield (%) | Side Reactions |

|---|---|---|---|

| Alkaline | NaOH (1M) | 50–75 | Disulfide formation |

| Acidic | HCl (1M) | 45–70 | Alkyl chloride byproducts |

| Hydroxylamine | NH₂OH (0.5M) | <20 | Thiohydroxamate formation |

For S-(3-azidopropyl) ethanethioate, NaOH-mediated deacetylation is preferred, though the azide group’s sensitivity to reduction necessitates inert atmospheres to prevent hydrazoic acid (HN₃) generation.

Applications in Organic and Materials Chemistry

Click Chemistry and Bioconjugation

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reactivity enables:

-

Protein Labeling: Covalent attachment of fluorescent tags to cysteine residues via thiol-yne reactions.

-

Polymer Functionalization: Grafting azide-terminated polymers onto alkyne-modified surfaces for sensor applications.

Surface Modification and Self-Assembled Monolayers (SAMs)

Thioacetates like S-(3-azidopropyl) ethanethioate form SAMs on gold surfaces. Unlike thiols, thioacetates resist oxidative dimerization, enabling slower, more controlled monolayer assembly . Post-deposition deacetylation yields reactive thiol-terminated SAMs for subsequent functionalization .

Comparative Analysis with Halogenated Analogues

Replacing the azide with halogens (e.g., iodine in S-(3-iodopropyl) ethanethioate ) alters reactivity:

| Property | S-(3-Azidopropyl) Ethanethioate | S-(3-Iodopropyl) Ethanethioate |

|---|---|---|

| Molecular Weight | 159.21 g/mol | 244.10 g/mol |

| Key Reactivity | CuAAC, Staudinger ligation | Nucleophilic substitution |

| Thermal Stability | Decomposes >120°C | Stable up to 200°C |

The iodinated variant excels in Suzuki-Miyaura couplings, whereas the azide derivative is tailored for bioorthogonal chemistry .

Future Directions and Research Gaps

While S-(3-azidopropyl) ethanethioate’s synthetic utility is well-established, unresolved questions remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume